2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde
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Overview
Description
2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H2Cl2F4O It is a benzaldehyde derivative characterized by the presence of two chlorine atoms, one fluorine atom, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzoic acid.
Reduction: 2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt biological processes in pests.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition of key biochemical pathways. The presence of electronegative fluorine and chlorine atoms can enhance its binding affinity and specificity for these targets, resulting in potent biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-4-(trifluoromethyl)benzaldehyde: Similar structure but with different positions of chlorine and fluorine atoms.
2,4-Dichloro-5-(trifluoromethyl)benzaldehyde: Similar structure with a different position of the fluorine atom.
3,4-Dichloro-6-(trifluoromethyl)toluene: Similar structure but with a methyl group instead of a formyl group.
Uniqueness
2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde is unique due to its specific arrangement of chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2,4-dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F4O/c9-5-1-4(8(12,13)14)3(2-15)6(10)7(5)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPZUNVCXYRLGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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